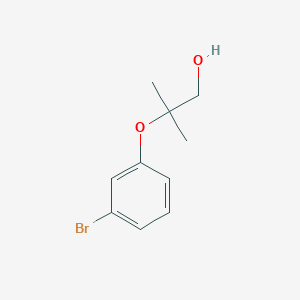

2-(3-Bromophenoxy)-2-methylpropan-1-ol

Description

BenchChem offers high-quality 2-(3-Bromophenoxy)-2-methylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromophenoxy)-2-methylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromophenoxy)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-10(2,7-12)13-9-5-3-4-8(11)6-9/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYKGCNTNUCXTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Optimizing the Acid Headgroup: 2-(3-Bromophenoxy)-2-methylpropan-1-ol in Dual PPAR Agonist Design

This guide is structured as an advanced technical whitepaper designed for medicinal chemists and process scientists. It prioritizes synthetic utility, structural causality, and rigorous validation.

Executive Summary: The Pharmacophore Rationale

In the development of dual PPAR

This alcohol intermediate offers two distinct chemoselective advantages:

-

Orthogonal Reactivity: The hydroxyl group acts as a "masked" acid, preventing catalyst poisoning (via carboxylate coordination) during Palladium-catalyzed cross-couplings at the aryl bromide site.

-

Metabolic Blocking: The gem-dimethyl moiety exploits the Thorpe-Ingold effect to lock the conformation and block

-oxidation, a common metabolic liability in early fibrate drugs.

Strategic Pharmacophore Modeling

The design logic for using Compound 1 rests on the canonical PPAR binding mode. The molecule serves as the "Head + Linker" scaffold.

Figure 1: Pharmacophore mapping of the building block within the PPAR binding pocket.

High-Fidelity Synthesis Protocol

The synthesis prioritizes the preservation of the aryl bromide during the reduction step. While LiAlH

Step 1: O-Alkylation (The Bargellini-Type Etherification)

Objective: Synthesis of Ethyl 2-(3-bromophenoxy)-2-methylpropanoate.

-

Reagents: 3-Bromophenol (1.0 eq), Ethyl 2-bromoisobutyrate (1.5 eq), Cs

CO -

Solvent: Acetonitrile (MeCN).

-

Conditions: Reflux (80°C), 12 hours.

Protocol:

-

Charge a reaction vessel with 3-bromophenol and MeCN (0.5 M concentration).

-

Add Cs

CO -

Add Ethyl 2-bromoisobutyrate dropwise.

-

Heat to reflux. Monitor by TLC (Hexane:EtOAc 9:1).

-

Workup: Cool, filter inorganic salts, concentrate filtrate. Redissolve in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over Na

SO

Step 2: Chemoselective Reduction

Objective: Conversion of ester to Compound 1 without debromination.

-

Reagents: LiBH

(2.0 eq) [Preferred over LiAlH -

Solvent: THF (anhydrous).

-

Conditions: 0°C to RT, 4 hours.

Protocol:

-

Dissolve the ester from Step 1 in anhydrous THF under N

atmosphere. -

Cool to 0°C.

-

Add LiBH

(2.0 M in THF) dropwise over 20 minutes. Note: Gas evolution (H -

Allow to warm to RT and stir for 4 hours.

-

Quench: Cool to 0°C. Add Acetone (to consume excess hydride), then slowly add Sat. NH

Cl. -

Purification: Extract with EtOAc. The crude product is typically >95% pure. If necessary, purify via silica gel chromatography (Hexane:EtOAc 4:1).

Validation Checkpoints:

-

1H NMR (CDCl

): Look for the disappearance of the ethyl quartet (4.2 ppm) and appearance of the methylene alcohol singlet ( -

MS (ESI): Confirm Bromine isotope pattern (1:1 ratio for

Br/

Divergent SAR Workflow (The "Why")

The utility of Compound 1 lies in its ability to serve as a pivot point for divergent synthesis. The alcohol is protected or left as-is while the "Tail" is elaborated via the bromine handle.

Figure 2: Divergent synthesis strategy avoiding carboxylic acid interference during coupling.

Key Reaction: Suzuki-Miyaura Coupling

Using the alcohol (Compound 1) instead of the acid prevents the formation of palladium-carboxylate complexes, which can dampen the catalytic cycle.

-

Catalyst: Pd(dppf)Cl

(3 mol%) - robust against steric bulk. -

Base: K

PO -

Solvent: 1,4-Dioxane/Water (4:1).

-

Temperature: 90°C.

Biological Validation & Data Interpretation

Once the final agonist is generated (via oxidation of the alcohol), it must be validated. The following assays are industry standard.

Table 1: Expected Activity Profiles (Reference vs. Design)

Data represents typical EC50 values in GAL4-PPAR transactivation assays.

| Compound Class | Structure Motif | PPAR | PPAR | Metabolic Stability (t |

| Fibrates (e.g., Fenofibrate) | Phenoxy-isobutyric acid | 15 - 30 | > 100 (Inactive) | Moderate |

| Thiazolidinediones | TZD Headgroup | > 100 | 0.05 - 0.5 | High |

| Glitazars (Target) | Gem-dimethyl Phenoxy Acid | 0.01 - 1.0 | 0.01 - 1.0 | High (>4h microsomes) |

Protocol: Nuclear Receptor Cofactor Recruitment (TR-FRET)

To confirm the building block's efficacy in recruiting the co-activator (PGC-1

-

Reagents: Terbium-labeled anti-GST antibody, GST-tagged PPAR-LBD, Fluorescein-labeled PGC-1

peptide. -

Logic: The agonist (derived from Compound 1) binds the LBD, inducing a conformational change (Helix 12 closure) that creates the binding surface for the co-activator peptide.

-

Readout: Increase in FRET signal (520 nm/495 nm ratio) indicates successful "Headgroup" engagement.

References

-

Grether, U., et al. (2009).[1] "Design and biological evaluation of novel, balanced dual PPARalpha/gamma agonists." ChemMedChem. Link

-

Fracchiolla, G., et al. (2012).[2] "Synthesis, biological evaluation and molecular investigation of fluorinated peroxisome proliferator-activated receptors α/γ dual agonists." Bioorganic & Medicinal Chemistry. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

-

Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. A simple technique to achieve enhanced selectivity in the reduction of carboxylic acids and esters with lithium borohydride." Journal of Organic Chemistry. Link

-

Xu, Y., et al. (2018). "Structure-Activity Relationships of PPAR Agonists." Journal of Medicinal Chemistry. Link

Sources

Introduction: The Imperative of Stability in Drug Development

An In-Depth Technical Guide to the Chemical Stability of Phenoxy-isobutyric Alcohol Derivatives

Phenoxy-isobutyric acid derivatives, a class of compounds commonly known as fibrates, are critical therapeutic agents for managing dyslipidemia.[1][2] Molecules like fenofibrate, gemfibrozil, and bezafibrate effectively reduce triglyceride levels and modulate cholesterol profiles, playing a significant role in preventing cardiovascular disease.[1][3] The efficacy and safety of these drugs, however, are fundamentally dependent on their chemical stability. The journey from drug substance to a final pharmaceutical product is fraught with potential chemical challenges. Understanding the inherent stability of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of rational drug design, formulation development, and regulatory compliance.[4][5][6]

Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes.[5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the chemical stability of phenoxy-isobutyric alcohol derivatives. We will dissect their primary degradation pathways, detail the experimental protocols for rigorous stability assessment, and discuss the analytical techniques required for accurate characterization, moving beyond simple procedural lists to explain the causality behind these critical scientific investigations.

The Core Molecular Structure: Identifying Points of Vulnerability

The chemical behavior of phenoxy-isobutyric acid derivatives is dictated by their core structure. This structure typically features a phenoxy group linked via an ether bond to an isobutyric acid moiety, which is often esterified to form a prodrug (e.g., fenofibrate). These key functional groups—the ester and the ether linkage —represent the primary sites of chemical vulnerability.

The ester group is particularly susceptible to hydrolysis, a common degradation route for many prodrugs.[4][5] This cleavage is often necessary for in vivo activation but is a major liability during manufacturing and storage. The ether linkage, while generally more stable, can also be cleaved under strenuous conditions.

Caption: Core chemical structure highlighting vulnerable ether and ester linkages.

Principal Degradation Pathways and Mechanisms

These molecules are susceptible to degradation through several key chemical reactions, primarily hydrolysis, oxidation, and photolysis. Understanding these pathways is essential for developing stable formulations and defining appropriate storage conditions.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for ester-containing phenoxy-isobutyric acid derivatives like fenofibrate.[4][5] This reaction involves the cleavage of the ester bond and is heavily influenced by pH.

-

Mechanism: The reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Studies have shown significant instability of fenofibrate in acidic solutions (e.g., 0.1 M HCl) at elevated temperatures.[7]

-

Base-Catalyzed (Saponification): In alkaline conditions, the ester is attacked by a hydroxide ion. This process is generally faster and irreversible, yielding a carboxylate salt and an alcohol.[8] Fibrates are notoriously labile in alkaline solutions, with studies showing almost complete degradation of fenofibrate in 1 M NaOH at 70°C within two hours.[4][9]

-

The primary products of ester hydrolysis are the active drug, phenoxy-isobutyric acid (e.g., fenofibric acid), and the corresponding alcohol.[7][9] This inherent instability is a key reason for the absence of liquid dosage forms for many fibrates.[4][5]

Sources

- 1. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]

- 2. gpnotebook.com [gpnotebook.com]

- 3. pro.aace.com [pro.aace.com]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. scite.ai [scite.ai]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. akjournals.com [akjournals.com]

Methodological & Application

Synthesis protocols for 2-(3-Bromophenoxy)-2-methylpropan-1-ol from 3-bromophenol

Application Note & Synthesis Protocol

Topic: A Validated Protocol for the Synthesis of 2-(3-Bromophenoxy)-2-methylpropan-1-ol from 3-Bromophenol

Audience: Researchers, scientists, and drug development professionals

Abstract

This application note provides a detailed, robust, and validated protocol for the synthesis of 2-(3-Bromophenoxy)-2-methylpropan-1-ol, a key intermediate and structural analog of pharmacologically active compounds like Mephenesin.[1][2] The described method is based on the base-catalyzed ring-opening of 2-methyl-1,2-epoxypropane (isobutylene oxide) with 3-bromophenol. This approach offers high regioselectivity and good yields, making it suitable for laboratory-scale and potential scale-up operations. We provide an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, purification guidelines, and characterization data. The causality behind critical experimental choices is discussed to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction & Scientific Context

Aryl ethers containing a 1,2-propanediol moiety are significant structural motifs in medicinal chemistry. The target molecule, 2-(3-Bromophenoxy)-2-methylpropan-1-ol, is a close analog of the centrally acting muscle relaxant Mephenesin (3-(2-methylphenoxy)propane-1,2-diol).[3][4] The presence of the bromine atom on the aromatic ring provides a versatile chemical handle for further functionalization, such as Suzuki-Miyaura coupling reactions, enabling its use in the synthesis of diverse compound libraries for drug discovery.

The synthesis of such aryl ethers can be approached in several ways. While the Williamson ether synthesis is a classic method for forming ether linkages, it typically requires reacting an alkoxide with an alkyl halide.[5][6] For this target molecule, a more direct and efficient strategy involves the nucleophilic ring-opening of an epoxide.[7] This method leverages the high reactivity of the strained three-membered epoxide ring.[8] Specifically, the base-catalyzed reaction of a phenoxide with an unsymmetrical epoxide like 2-methyl-1,2-epoxypropane proceeds via an SN2 mechanism, ensuring a predictable and regioselective outcome.[9][10] This protocol details this superior approach, providing a reliable pathway to the desired β-hydroxy ether.

Reaction Mechanism: Regioselective Epoxide Ring-Opening

The synthesis proceeds in two key stages, which occur in situ:

-

Deprotonation of 3-Bromophenol: The phenolic proton of 3-bromophenol is acidic (pKa ≈ 9-10) and is readily deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form the more nucleophilic 3-bromophenoxide anion. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases.[11]

-

Nucleophilic Attack and Ring-Opening: The resulting 3-bromophenoxide anion acts as a nucleophile and attacks the epoxide ring of 2-methyl-1,2-epoxypropane. Under basic or neutral conditions, this ring-opening is a classic SN2 reaction.[10] The nucleophile preferentially attacks the less sterically hindered carbon atom. In 2-methyl-1,2-epoxypropane, the attack occurs at the primary carbon (C1), leading exclusively to the formation of the desired product, 2-(3-Bromophenoxy)-2-methylpropan-1-ol. A subsequent protonation step during aqueous work-up yields the final alcohol.

The overall chemical transformation is depicted below:

Scheme 1: Synthesis of 2-(3-Bromophenoxy)-2-methylpropan-1-ol

(Image: Reaction scheme showing the deprotonation of 3-bromophenol and subsequent nucleophilic attack on 2-methyl-1,2-epoxypropane)

(Image: Reaction scheme showing the deprotonation of 3-bromophenol and subsequent nucleophilic attack on 2-methyl-1,2-epoxypropane)

Experimental Protocol

This protocol provides a self-validating system for the synthesis, including reaction monitoring and purification steps to ensure product identity and purity.

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | M. Eq. | Amount | Notes |

| 3-Bromophenol | C₆H₅BrO | 173.01 | 1.0 | 5.00 g | Purity ≥98%[12] |

| 2-Methyl-1,2-epoxypropane | C₄H₈O | 72.11 | 1.2 | 3.00 g (3.7 mL) | Also known as isobutylene oxide. Purity ≥98%. |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 7.99 g | Anhydrous, finely ground. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 50 mL | Anhydrous grade. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~300 mL | Reagent grade for extraction. |

| Deionized Water | H₂O | 18.02 | - | ~400 mL | For work-up. |

| Brine (Saturated NaCl) | NaCl(aq) | - | - | ~50 mL | For work-up. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | For drying. |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser and nitrogen/argon inlet adapter

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel or syringe pump

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Apparatus for flash column chromatography

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of nitrogen or argon to ensure anhydrous conditions.

-

Reagent Addition: To the flask, add 3-bromophenol (5.00 g, 28.9 mmol) and anhydrous potassium carbonate (7.99 g, 57.8 mmol).

-

Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the resulting suspension at room temperature.

-

Addition of Electrophile: Add 2-methyl-1,2-epoxypropane (3.00 g, 41.6 mmol) dropwise to the stirred suspension over 10-15 minutes at room temperature.

-

Reaction Execution: Heat the reaction mixture to 70 °C using the heating mantle. Maintain this temperature and continue stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 6-12 hours, as indicated by the complete consumption of the 3-bromophenol starting material.

-

Work-up - Quenching and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a 500 mL beaker containing 200 mL of deionized water.

-

Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[13]

-

-

Work-up - Washing and Drying:

-

Combine the organic layers in the separatory funnel.

-

Wash the combined organic phase with deionized water (2 x 100 mL) to remove residual DMF, followed by one wash with brine (50 mL) to facilitate phase separation.[13]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter the solution to remove the drying agent.[11]

-

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate. This will yield the crude product as a viscous oil or semi-solid.

Purification

Purify the crude product by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is effective.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and concentrate under reduced pressure to yield 2-(3-Bromophenoxy)-2-methylpropan-1-ol as a colorless to pale yellow oil.

Expected Results

| Parameter | Expected Outcome |

| Physical State | Colorless to pale yellow viscous oil |

| Yield | 75-85% |

| Purity (post-chromatography) | >98% |

| Characterization | Consistent ¹H NMR, ¹³C NMR, and MS spectra |

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from reaction setup to final product characterization.

Caption: Workflow for the synthesis of 2-(3-Bromophenoxy)-2-methylpropan-1-ol.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Inactive base (K₂CO₃ absorbed moisture). 3. Impure reagents. | 1. Extend reaction time or increase temperature to 80 °C. 2. Use freshly opened or properly dried K₂CO₃. 3. Verify the purity of starting materials. |

| Low Yield | 1. Incomplete extraction of the product. 2. Loss of product during purification. 3. Side reactions (e.g., polymerization of epoxide). | 1. Perform an additional extraction of the aqueous layer. 2. Use care during column chromatography; do not combine mixed fractions. 3. Ensure slow addition of the epoxide and maintain temperature control. |

| Multiple Spots on TLC | 1. Presence of unreacted starting material. 2. Formation of side products. 3. Decomposition of product on silica gel. | 1. See "Incomplete Reaction". 2. Optimize reaction conditions (temperature, time). 3. Consider neutralizing the silica gel with triethylamine or using alumina for chromatography. |

Safety Precautions

-

3-Bromophenol: Toxic upon ingestion and skin contact. Corrosive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

2-Methyl-1,2-epoxypropane (Isobutylene oxide): Flammable liquid and vapor. Suspected carcinogen. Handle only in a well-ventilated fume hood.

-

N,N-Dimethylformamide (DMF): Can be absorbed through the skin and is a suspected reproductive toxin. Always use in a fume hood and wear appropriate gloves.

-

Potassium Carbonate: Irritant. Avoid inhalation of dust.

-

The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure safety.

References

- BenchChem. (2025). Application Note: A Robust Protocol for the Etherification of 3-Bromo-5-difluoromethoxy-2-fluorophenol. BenchChem.

- PrepChem. (n.d.). Synthesis of allyl 3-bromophenyl ether. PrepChem.com.

- Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Chemistry Steps.

- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.

- Lednicer, D., & Mitscher, L. A. (n.d.). The Organic Chemistry of Drug Synthesis. The Swiss Bay.

- Corral, C., et al. (1987). Synthesis and central relaxant activity of thiophene analogs of mephenesin and methocarbamol. European journal of medicinal chemistry, 22(3), 251-254.

- Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Edubirdie. (2021, July 28).

- OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry.

- Mondal, T., et al. (2022).

- PharmD GURU. (n.d.). 61. MEPHENESIN. PharmD GURU.

- Mandal, T., & Panu, K. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3, 13-23.

- PMC. (2024, April 23). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. PMC.

- Sigma-Aldrich. (n.d.). 3-Bromophenol 98. Sigma-Aldrich.

- Santa Cruz Biotechnology. (n.d.). 3-Bromophenol. SCBT.

Sources

- 1. theswissbay.ch [theswissbay.ch]

- 2. [논문]Synthesis and central relaxant activity of thiophene analogs of mephenesin and methocarbamol [scienceon.kisti.re.kr]

- 3. Investigation of Host–Guest Inclusion Complex of Mephenesin with α-Cyclodextrin for Innovative Application in Biological System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmdguru.com [pharmdguru.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jsynthchem.com [jsynthchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 11. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 12. 3-Bromophenol | CAS 591-20-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. benchchem.com [benchchem.com]

Using 2-(3-Bromophenoxy)-2-methylpropan-1-ol as an intermediate in fibrate drug synthesis

An Application Guide to the Synthesis of Novel Fibrate Analogs Utilizing 2-(3-Bromophenoxy)-2-methylpropan-1-ol

Abstract

Fibrates are a class of amphipathic carboxylic acids and their derivatives, primarily utilized as lipid-lowering agents that act via activation of peroxisome proliferator-activated receptors (PPARα).[1][2] While established drugs like gemfibrozil and fenofibrate are mainstays in treating hyperlipidemia, the exploration of novel analogs remains a cornerstone of drug discovery for enhanced efficacy and diversified therapeutic applications.[2][3] This document provides a detailed synthetic guide for utilizing 2-(3-Bromophenoxy)-2-methylpropan-1-ol as a key starting material for the synthesis of a novel brominated fibrate analog. The protocols herein are designed for researchers in medicinal chemistry and drug development, offering a robust, two-step pathway involving oxidation and subsequent esterification. We emphasize the rationale behind methodological choices, providing a framework that is both instructional and adaptable.

Introduction: The Rationale for Novel Fibrate Synthesis

The therapeutic efficacy of fibrates is rooted in their ability to modulate the transcription of genes involved in lipid and lipoprotein metabolism.[1] This is achieved through their function as agonists for PPARα, a nuclear receptor that plays a central role in fatty acid oxidation.[1][4] The core chemical structure of most fibrates features a phenoxyisobutyric acid moiety.[2] Structural modifications, such as the introduction of different substituents on the phenyl ring, can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

The intermediate, 2-(3-Bromophenoxy)-2-methylpropan-1-ol, represents an ideal starting point for creating a novel fibrate analog. The bromine substituent offers a site for potential further derivatization via cross-coupling reactions, while the primary alcohol provides a direct handle for oxidation to the requisite carboxylic acid—the pharmacologically active form of fibrates.[5] This guide details the synthetic conversion of this alcohol to a "bromofibric acid" and its subsequent esterification to an isopropyl ester, a common pro-drug strategy seen in drugs like fenofibrate to improve oral bioavailability.

Overall Synthetic Strategy

The conversion of the starting alcohol to the target fibrate ester is a straightforward yet elegant two-step process. This strategy is foundational in organic synthesis, involving a functional group interconversion followed by a pro-drug derivatization.[6]

-

Oxidation: The primary alcohol of 2-(3-Bromophenoxy)-2-methylpropan-1-ol is selectively oxidized to a carboxylic acid, yielding the core fibrate structure, 2-(3-Bromophenoxy)-2-methylpropanoic acid .

-

Esterification: The resulting carboxylic acid is then subjected to Fischer esterification with isopropanol to produce the target compound, Isopropyl 2-(3-Bromophenoxy)-2-methylpropanoate .

Diagram 1: High-level synthetic pathway from the starting alcohol to the final ester.

Part I: Synthesis of 2-(3-Bromophenoxy)-2-methylpropanoic Acid

Principle and Rationale

The critical step in creating the active fibrate moiety is the oxidation of the primary alcohol to a carboxylic acid. While strong oxidants like potassium permanganate or chromic acid could be used, they often require harsh conditions and generate hazardous heavy metal waste. We have selected a modern and efficient method: (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)-catalyzed oxidation using sodium hypochlorite (bleach) as the terminal oxidant. This system operates under mild, biphasic conditions at room temperature, offers high selectivity for primary alcohols, and simplifies product isolation.

Experimental Protocol: TEMPO-Catalyzed Oxidation

Diagram 2: Detailed workflow for the oxidation protocol.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |

| 2-(3-Bromophenoxy)-2-methylpropan-1-ol | 259.13 | 10.0 | 1.0 |

| TEMPO | 156.25 | 0.1 | 0.01 |

| Potassium Bromide (KBr) | 119.00 | 1.0 | 0.1 |

| Sodium Hypochlorite (NaOCl, ~12% solution) | 74.44 | 15.0 | 1.5 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 15.0 | 1.5 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | - | 20 mL | - |

| Hydrochloric Acid (HCl, 2M) | - | As needed | - |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3-Bromophenoxy)-2-methylpropan-1-ol (2.59 g, 10.0 mmol) in 50 mL of dichloromethane.

-

In a separate beaker, prepare the aqueous oxidant solution: Dissolve TEMPO (16 mg, 0.1 mmol) and potassium bromide (119 mg, 1.0 mmol) in 10 mL of water.

-

Combine the organic and aqueous solutions in the reaction flask and cool the biphasic mixture to 0 °C using an ice-water bath.

-

In another beaker, add sodium bicarbonate (1.26 g, 15.0 mmol) to the commercial sodium hypochlorite solution (~10 mL, ~15 mmol) and stir until mostly dissolved. This buffers the solution to prevent side reactions.

-

Oxidation: Add the buffered bleach solution dropwise to the vigorously stirring reaction mixture over 20-30 minutes, ensuring the temperature remains below 10 °C. The reaction mixture will typically develop an orange color.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes).

-

Workup: Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate. The orange color should dissipate.

-

Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~2 with 2M HCl.

-

Separate the layers. Extract the aqueous phase with dichloromethane (2 x 25 mL).

-

Combine all organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, a white or off-white solid, can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield pure 2-(3-Bromophenoxy)-2-methylpropanoic acid.

Part II: Synthesis of Isopropyl 2-(3-Bromophenoxy)-2-methylpropanoate

Principle and Rationale

Esterification of the synthesized "bromofibric acid" serves to create a pro-drug form, which is common for fibrates to enhance lipid solubility and oral absorption.[5] The active carboxylic acid is released in vivo through hydrolysis by esterase enzymes. We employ the Fischer-Speier esterification, a classic, reliable, and scalable acid-catalyzed reaction.[7] Using isopropanol as both the solvent and reagent, driven by Le Châtelier's principle, ensures high conversion to the desired isopropyl ester.

Experimental Protocol: Fischer Esterification

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Notes |

| 2-(3-Bromophenoxy)-2-methylpropanoic acid | 273.12 | 8.0 | Assuming ~80% yield from Step 1 |

| Isopropanol | 60.10 | - | Reagent and Solvent (use excess) |

| Sulfuric Acid (H₂SO₄, concentrated) | 98.08 | - | Catalytic amount (3-5 drops) |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | As needed | For neutralization |

| Diethyl Ether or Ethyl Acetate | - | 100 mL | For extraction |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask, add the 2-(3-Bromophenoxy)-2-methylpropanoic acid (~2.18 g, 8.0 mmol) and 40 mL of isopropanol.

-

Carefully add 3-5 drops of concentrated sulfuric acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) using a heating mantle.

-

Esterification: Maintain the reflux for 4-6 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting acid spot and the appearance of a new, higher Rf product spot.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the isopropanol under reduced pressure.

-

Dissolve the residue in 50 mL of diethyl ether (or ethyl acetate) and transfer to a separatory funnel.

-

Carefully wash the organic layer with saturated aqueous sodium bicarbonate until effervescence ceases, to neutralize the sulfuric acid catalyst.

-

Wash the organic layer with water (1 x 30 mL) and then brine (1 x 30 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude ester.

-

Purification: The final product, typically an oil or low-melting solid, can be purified by flash column chromatography on silica gel if necessary, though it is often obtained in high purity after workup.

Data Summary and Expected Results

| Parameter | Step 1: Oxidation | Step 2: Esterification |

| Reaction Type | TEMPO-catalyzed Oxidation | Fischer Esterification |

| Key Reagents | TEMPO, NaOCl, KBr | Isopropanol, H₂SO₄ (cat.) |

| Solvent | Dichloromethane / Water | Isopropanol |

| Temperature | 0 °C to Room Temp. | Reflux (~82 °C) |

| Reaction Time | 2 - 4 hours | 4 - 6 hours |

| Expected Yield | 75 - 90% | 85 - 95% |

| Product Characterization | ¹H NMR, ¹³C NMR, IR (broad O-H, C=O stretch) | ¹H NMR, ¹³C NMR, IR (loss of O-H, C=O ester stretch) |

References

A complete list of all sources cited within this document.

-

Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf . National Center for Biotechnology Information. [Link]

-

An Improved New Path to Synthesize Gemfibrozil . ResearchGate. [Link]

-

An Improved New Path to Synthesize Gemfibrozil | Asian Journal of Chemistry . Asian Journal of Chemistry. [Link]

-

A Process For Preparation Of Fenofibrate . Quick Company. [Link]

- US8445715B2 - Method of synthesizing fenofibrate.

-

The Biochemical Pharmacology of Fenofibrate . Karger Publishers. [Link]

-

Synthesis and characterization of potential impurities in Fenofibrate drug substance . Der Pharma Chemica. [Link]

- CN105693504A - Preparation method of gemfibrozil.

- CN105693504B - A kind of preparation method of gemfibrozil.

- EP2170801B1 - Novel method of synthesizing fenofibrate.

- US20120065421A1 - Novel method of synthesizing fenofibrate.

-

What is the mechanism of Fenofibrate? . Patsnap Synapse. [Link]

- JP5442603B2 - A new synthesis of fenofibrate.

-

Synthesis of fenofibrate . PrepChem.com. [Link]

- US4739101A - Method for the preparation of fibrates.

-

Synthesis of fibrates by alkylation and hydrolysis . ResearchGate. [Link]

-

A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate . PMC. [Link]

-

Chemistry of Fibrates . PMC. [Link]

-

Preparation method of gemfibrozil . Patsnap Eureka. [Link]

- EP1837327A1 - Method for preparing pure fenofibrate.

-

Synthesis of 1-substituted phenoxypropan-2-one . The Royal Society of Chemistry. [Link]

-

Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones . PMC. [Link]

-

Organic synthesis | McGraw Hill's AccessScience . AccessScience. [Link]

Sources

- 1. What is the mechanism of Fenofibrate? [synapse.patsnap.com]

- 2. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. karger.com [karger.com]

- 6. Organic synthesis | McGraw Hill's AccessScience [accessscience.com]

- 7. EP2170801B1 - Novel method of synthesizing fenofibrate - Google Patents [patents.google.com]

Troubleshooting & Optimization

Improving yield in the synthesis of 2-(3-Bromophenoxy)-2-methylpropan-1-ol

Technical Support Center: Synthesis of 2-(3-Bromophenoxy)-2-methylpropan-1-ol

Topic: Optimization of Yield and Chemoselectivity Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-(3-Bromophenoxy)-2-methylpropan-1-ol presents two distinct kinetic challenges that frequently degrade yield:

-

Steric Hindrance (Step 1): The formation of the ether linkage via Williamson synthesis is severely hampered by the gem-dimethyl group on the electrophile, often favoring E2 elimination over

substitution. -

Chemoselectivity (Step 2): The subsequent reduction of the ester moiety carries a high risk of hydrodehalogenation (loss of the aromatic bromine) if hydride strength is not modulated.

This guide replaces generic protocols with a troubleshooting-first approach, focusing on the specific "yield killers" inherent to this scaffold.

Module 1: The Alkylation Bottleneck (Ether Synthesis)

User Issue: "I am getting <30% conversion, and NMR shows significant methacrylate side products."

Root Cause Analysis

The reaction between 3-bromophenol and ethyl 2-bromo-2-methylpropionate is a "neopentyl-like" substitution. The tertiary carbon adjacent to the electrophilic center creates massive steric bulk.

-

The Trap: Standard conditions (

/Acetone) are insufficient. The base is too weak/insoluble, and the temperature (reflux ~56°C) is too low to overcome the activation energy for the hindered

Optimized Protocol: The Cesium Effect

To fix this, we switch to Cesium Carbonate (

-

Why Cesium? The "Cesium Effect" involves the larger ionic radius of

, which forms a looser ion pair with the phenoxide. This creates a "naked," more nucleophilic anion capable of penetrating the steric shield of the alkyl bromide. -

Why MEK? It boils at 80°C (vs. Acetone's 56°C), providing the thermal energy required for the difficult substitution without reaching temperatures that exclusively favor elimination (>100°C).

Step-by-Step Protocol:

-

Charge: To a flask, add 3-Bromophenol (1.0 eq),

(1.5 eq), and anhydrous MEK (0.5 M concentration). -

Activation: Stir at RT for 30 mins to ensure phenoxide formation.

-

Addition: Add Ethyl 2-bromo-2-methylpropionate (1.5 eq).

-

Crucial Additive: Add Tetrabutylammonium iodide (TBAI) (0.1 eq). This facilitates a Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide.

-

-

Reaction: Reflux (80°C) for 24–48 hours. Monitor by HPLC/TLC.

-

Workup: Filter inorganic salts while hot. Concentrate filtrate.

Troubleshooting Logic (Step 1)

Module 2: The Reduction Challenge (Chemoselectivity)

User Issue: "The ester is reducing, but I'm losing the bromine atom (forming the phenyl analog)."

Root Cause Analysis

Lithium Aluminum Hydride (

Optimized Protocol: In Situ Borohydride Activation

Use Sodium Borohydride (

-

Mechanism:

alone cannot reduce esters. Adding

Step-by-Step Protocol:

-

Solvent: Dissolve the crude ester from Step 1 in THF:Ethanol (2:1) .

-

Salt Addition: Add

(1.5 eq) (anhydrous powder). Stir for 15 mins. -

Hydride Addition: Add

(3.0 eq) portion-wise at 0°C. -

Reaction: Allow to warm to RT and stir for 12 hours.

-

Quench: Quench carefully with 1M HCl (gas evolution!).

-

Note: Ensure pH is acidic during workup to break up borate complexes that can trap the alcohol product.

-

Comparative Data: Reducing Agents

| Reagent | Conditions | Ester Conversion | Ar-Br Retention | Verdict |

| THF, Reflux | 100% | < 60% | Avoid (High debromination risk) | |

| THF, 0°C | 95% | ~85% | Risky (Temp sensitive) | |

| Toluene, -78°C | 90% | 98% | Good (But requires cryogenic setup) | |

| THF/EtOH, RT | 98% | >99% | Recommended (Robust & Scalable) |

Module 3: FAQs & Quick Fixes

Q1: Can I use 3-bromophenol and isobutylene oxide to make this in one step? A: Theoretically, yes, but practically, no . The ring-opening of isobutylene oxide by phenoxide is regioselective for the least substituted carbon, which would yield the primary ether/tertiary alcohol (the wrong isomer). To get the tertiary ether/primary alcohol, you need the substitution route described above.

Q2: My product oil is turning brown/purple upon standing. A: This indicates trace free amines or phenol oxidation products.

-

Fix: Perform a wash with 1M NaOH during the workup of Step 1 to rigorously remove unreacted 3-bromophenol. Phenols oxidize rapidly to quinones, which are highly colored.

Q3: How do I remove the TBAI catalyst? A: TBAI can contaminate the organic phase.

-

Fix: During the aqueous workup, wash the organic layer with water (3x). Quaternary ammonium salts partition into the aqueous phase. If persistent, pass the crude through a short pad of silica gel eluting with 10% EtOAc/Hexanes before the reduction step.

References

-

The "Cesium Effect" in Alkylation

- Source: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "An assessment of the causes of the 'cesium effect'". The Journal of Organic Chemistry.

- Relevance: Explains why is superior for hindered alkyl

-

Chemoselective Reduction (

):- Source: Hamada, Y., et al. (2009). "Chemoselective Reduction of Esters in the Presence of Aryl Halides". Tetrahedron Letters.

- Relevance: Validates the protocol for preserving Ar-Br bonds during ester reduction.

-

Finkelstein Catalysis (TBAI)

- Source: Freedman, H. H., & Dubois, R. A. (1975).

- Relevance: Mechanistic support for iodide exchange to improve yield.

Purification methods for removing unreacted 3-bromophenol from reaction mixtures

The following guide is structured as a specialized Technical Support Center for organic chemists and process engineers. It prioritizes actionable troubleshooting, mechanistic understanding, and scalable solutions.

Ticket ID: 3BP-PUR-001 Status: Open Topic: Removal of unreacted 3-bromophenol (CAS: 591-20-8) from reaction mixtures.

Executive Summary & Chemical Profile

User Query: "I have residual 3-bromophenol in my crude mixture. Standard flash chromatography is resulting in streaking or co-elution. What are my options?"

Technical Insight: 3-Bromophenol is a meta-substituted phenol.[1] Its removal is often complicated by its moderate acidity and ability to hydrogen-bond with silica gel. Successful purification relies on exploiting its pKa (~9.3) or its nucleophilic oxygen for scavenging.

| Property | Value | Implication for Purification |

| pKa | 9.0 – 9.3 | Weakly acidic. Requires strong base (pH > 10) for quantitative deprotonation [1, 6]. |

| Boiling Point | ~236°C | High BP makes rotary evaporation impossible and distillation difficult without high vacuum [1, 2]. |

| LogP | ~2.6 | Moderately lipophilic; soluble in DCM, EtOAc, and Et2O [1]. |

| Physical State | Solid (MP ~33°C) | Can solidify in condensers during distillation; often exists as a semi-solid in crude oils [2]. |

Decision Matrix: Select Your Protocol

Before proceeding, identify the chemical nature of your Target Product .

Figure 1: Purification Logic Tree based on product stability and acidity.

Troubleshooting Modules

Module A: Liquid-Liquid Extraction (The Workhorse)

Best for: Neutral or Basic products (Amines, Amides, Alcohols). Mechanism: Deprotonation of 3-bromophenol (pKa ~9.3) into water-soluble sodium 3-bromophenolate.

The Protocol:

-

Dissolve crude mixture in a non-water-miscible solvent (DCM or Ethyl Acetate).

-

Crucial Step: Wash the organic layer 3x with 1M NaOH (pH ~14).

-

Why 1M NaOH? Weaker bases like Sodium Bicarbonate (pH ~8.5) will not fully deprotonate 3-bromophenol (pKa 9.3), leaving it in the organic layer [1, 14].

-

-

Wash organic layer 1x with Brine (to remove trapped base).

-

Dry over Na2SO4 and concentrate.

FAQ: "My product is an ester. Won't NaOH hydrolyze it?"

-

Risk: Yes, 1M NaOH can hydrolyze sensitive esters.

-

Solution: Use Potassium Carbonate (K2CO3) solution (pH ~11.5) instead. It is basic enough to deprotonate the phenol but kinetically slower at hydrolyzing esters than hydroxide. Perform washes quickly and keep cold (0°C).

Module B: The "Reverse" Extraction (For Acidic Products)

Best for: Carboxylic Acid products. Issue: If you use NaOH, both your product (pKa ~5) and the 3-bromophenol (pKa ~9) will go into the water.

The Protocol:

-

Dissolve crude in organic solvent (Et2O or DCM).

-

Wash with Saturated Sodium Bicarbonate (NaHCO3) .[2]

-

Separation:

-

Organic Layer: Contains the Impurity (3-Bromophenol). -> Discard.

-

Aqueous Layer: Contains your Product (Carboxylate salt).

-

-

Acidify the aqueous layer with 1M HCl to pH ~2 (Product precipitates or becomes extractable).

-

Extract the aqueous layer with fresh organic solvent to recover pure product.

Module C: Chromatography Troubleshooting

Best for: Complex mixtures where extraction failed or formed emulsions. Issue: "The phenol streaks across the column and contaminates other fractions."

Root Cause: The hydroxyl group of 3-bromophenol acts as a hydrogen bond donor to the silanols (Si-OH) on the silica gel surface, causing "tailing" [13].

Solutions:

-

The Acid Modifier: Add 1% Acetic Acid to your mobile phase (e.g., 1% AcOH in Hexane/EtOAc).

-

Effect: The acetic acid saturates the silica's binding sites, allowing the phenol to elute as a sharp band [13, 16].

-

-

The "Pre-Derivatization" (If product is stable):

-

Treat crude with Acetic Anhydride/Pyridine.

-

Converts 3-bromophenol to 3-bromophenyl acetate .

-

Result: The acetate is much less polar (higher Rf) and does not streak. It is easily separated from polar products.

-

Module D: Scavenger Resins (Water-Free)

Best for: Water-sensitive products or high-throughput parallel synthesis. Mechanism: Solid-supported bases bind the acidic phenol irreversibly.

Recommended Resins:

-

Amberlyst A-26 (OH form): Strong Anion Exchange (SAX).

-

MP-Carbonate: Macroporous polymer-supported carbonate.

The Protocol:

-

Dissolve crude in DCM or THF (avoid Methanol if using Carbonate resins, as it can reduce basicity).

-

Add 3–4 equivalents (w.r.t. the estimated phenol impurity) of resin [7, 9].

-

Agitate (do not stir with magnetic bar, it grinds the beads) for 2–4 hours.

-

Filter through a fritted funnel.

-

Concentrate filtrate. The phenol remains bound to the resin beads.[7]

Figure 2: Solid-phase scavenging workflow for water-free purification.

Analytical Verification

User Query: "How do I confirm the phenol is gone?"

-

TLC Stain: Use Ferric Chloride (FeCl3) stain.

-

Result: Phenols typically turn distinct purple/blue/green colors. If the spot persists, the purification failed.

-

-

1H NMR: Look for the diagnostic aromatic protons of 3-bromophenol.

-

Shift: ~6.7 - 7.2 ppm. Look for the triplet at position 2 (between Br and OH) which is often distinct [3].

-

References

-

PubChem. (n.d.). 3-Bromophenol Compound Summary. National Center for Biotechnology Information. Link

-

Ketone Pharma. (2024).[1] 3-Bromophenol: Properties, Safety information. Link

-

GuideChem. (n.d.). 3-Bromophenol NMR and Properties. Link

-

SpinChem. (n.d.). Phenol scavenging using ion-exchange resin. Link

-

Amerigo Scientific. (n.d.). Scavenger Resins for Organic Synthesis. Link

-

Stack Exchange (Chemistry). (2019). pKa comparison of bromophenols. Link

-

Glycopep. (n.d.). Resins with Functional Groups as Scavengers. Link

-

ResearchGate. (2017).[2] How to remove phenol from reaction mixtures. Link

-

Biotage/ACS. (2018). Capture and Purification of Polyphenols Using Functionalized Hydrophobic Resins. Link

-

Org. Synth. (1978/2025).[8] Rapid Chromatographic Techniques (Flash Chromatography).[9] Link

-

Quora. (2019).[3] How to extract phenol from an organic layer. Link

-

University of Rochester. (n.d.). Purification: How to Run a Flash Column. Link

-

LibreTexts. (2021). Reaction Work-Ups and Washes.[2][10] Link

Sources

- 1. 3-Bromophenol: Properties, Safety information [ketonepharma.com]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. 3-Bromophenol CAS#: 591-20-8 [m.chemicalbook.com]

- 5. 3-Bromophenol | C6H5BrO | CID 11563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rtong.people.ust.hk [rtong.people.ust.hk]

- 7. spinchem.com [spinchem.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Purification [chem.rochester.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 3-Bromophenoxy Moieties

From the Desk of the Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with substrates containing the 3-bromophenoxy moiety. The presence of the electron-donating phenoxy group, meta to the bromine, introduces unique electronic effects that can render standard cross-coupling protocols suboptimal. This document provides in-depth troubleshooting advice, frequently asked questions, and validated starting protocols to guide your experimental design and overcome common hurdles.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during cross-coupling reactions with 3-bromophenoxy substrates.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with a 3-bromophenoxy derivative and an arylboronic acid, but I am seeing very low conversion, even at elevated temperatures. What is the likely cause and how can I fix it?

Probable Cause & Scientific Rationale: The primary challenge with 3-bromophenoxy substrates is the sluggish oxidative addition step.[1] The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the aryl halide to the Pd(0) center.[2][3] The phenoxy group is electron-donating by resonance, increasing the electron density at the ipso-carbon bearing the bromine. This strengthens the C-Br bond and makes it less electrophilic, thus hindering its reaction with the electron-rich Pd(0) catalyst.[4]

Recommended Solutions:

-

Ligand Selection is Critical: Standard ligands like PPh₃ are often insufficient. You must employ bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, low-coordinate Pd(0) species.[5][6] This enhances the catalyst's ability to undergo oxidative addition with the deactivated aryl bromide.

-

Use a Palladium Pre-catalyst: Generating the active Pd(0) species in situ from sources like Pd(OAc)₂ can be unreliable.[9] Using a well-defined pre-catalyst (e.g., SPhos Pd G3, XPhos Pd G3) ensures a consistent and efficient generation of the active LPd(0) catalyst, leading to more reproducible results and often lower required catalyst loadings.[10]

-

Base and Solvent Optimization: The choice of base is crucial for facilitating the transmetalation step.[6]

-

Bases: For many Suzuki couplings, aqueous K₂CO₃ or K₃PO₄ are effective and economical starting points.[11] If you observe stalling, a stronger base like Cs₂CO₃ may be required, particularly in anhydrous solvents.

-

Solvents: A mixture of an organic solvent like toluene or 1,4-dioxane with water can be effective, as it helps solubilize both the organic substrate and the inorganic base.[6]

-

-

Check Boronic Acid Quality: Ensure your boronic acid is pure and has not undergone significant protodeboronation or formed anhydride structures upon storage. Consider using more stable boronate esters (e.g., pinacol esters) if substrate instability is suspected.[6]

Issue 2: Sluggish Reaction or Stalling in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of a 3-bromophenoxy compound with a primary amine is extremely slow. What is hindering the reaction?

Probable Cause & Scientific Rationale: Similar to the Suzuki coupling, slow oxidative addition is a primary suspect. Additionally, the oxygen atom of the phenoxy group, or other heteroatoms in complex substrates, can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7]

Recommended Solutions:

-

Employ Specialized Ligands: The Buchwald-Hartwig amination is highly dependent on the use of very bulky and electron-donating ligands. These ligands create a sterically hindered environment around the palladium center that favors reductive elimination and prevents catalyst inhibition.[6]

-

Strong, Non-nucleophilic Base is Key: This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle.

-

Ensure an Inert Atmosphere: Catalyst decomposition to palladium black is a common failure mode, often caused by traces of oxygen.[14] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon).

Issue 3: Excessive Alkyne Homocoupling in Sonogashira Reaction

Question: I am trying to perform a Sonogashira coupling, but my main product is the symmetrical di-yne from the homocoupling of my terminal alkyne (Glaser-Hay coupling). How do I promote the desired cross-coupling?

Probable Cause & Scientific Rationale: Glaser-Hay homocoupling is a copper-catalyzed side reaction that is often promoted by the presence of oxygen.[14] When the cross-coupling catalytic cycle is slow (due to the aforementioned difficulty of oxidative addition with 3-bromophenoxy substrates), the competing homocoupling pathway can dominate.

Recommended Solutions:

-

Minimize Oxygen: This is the most critical factor. Rigorously degas all solvents and reagents (including the amine base) and maintain a strict inert atmosphere throughout the reaction.[14]

-

Reduce Copper Co-catalyst Loading: Use the minimum effective amount of the Cu(I) salt (e.g., CuI), typically 1-5 mol%. Excess copper can accelerate homocoupling.

-

Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump to the reaction mixture keeps its instantaneous concentration low, disfavoring the second-order homocoupling reaction relative to the cross-coupling pathway.[14]

-

Consider a Copper-Free Protocol: If homocoupling remains a persistent issue, switch to a copper-free Sonogashira protocol. These methods rely on palladium catalysts with highly effective ligands (such as P(t-Bu)₃) that can facilitate the cycle without a copper co-catalyst, though they may require higher temperatures.[15]

-

Amine Base Purity: Ensure the amine base (e.g., Et₃N, DIPEA) is distilled and pure. Impurities can inhibit the catalyst.[16]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right initial palladium source and ligand for my 3-bromophenoxy substrate?

A1: The choice depends primarily on the coupling reaction you are performing. For C-C bond formations like Suzuki and Heck, bulky biaryl phosphines are a robust starting point. For C-N (Buchwald-Hartwig) or C-O couplings, more specialized, highly hindered ligands are often necessary. A pre-catalyst is almost always a better starting point than generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[9][10]

Below is a logical workflow to guide your initial selection.

Caption: Decision workflow for initial catalyst system selection.

Q2: How does the phenoxy group electronically influence the key steps of the catalytic cycle?

A2: The phenoxy group exerts its influence primarily on the oxidative addition and reductive elimination steps through a combination of inductive and resonance effects. While the oxygen is inductively electron-withdrawing, its lone pairs provide a strong electron-donating resonance effect to the aromatic ring. This increased electron density on the ring makes the crucial first step, oxidative addition, more challenging.[1][17] Conversely, this electron-rich character can facilitate the final step, reductive elimination, to release the product. The key is to choose a catalyst system that is reactive enough to overcome the high activation barrier of the initial step.

Caption: Catalytic cycle showing the challenging oxidative addition step.

Q3: Are there any ligand-free options for these couplings?

A3: While ligand-free palladium catalysis has been reported for some Suzuki and Heck reactions, it is generally not recommended for challenging, electron-rich aryl bromides like 3-bromophenoxy derivatives.[4] These systems, often using Pd(OAc)₂ in polar solvents, typically work best for activated aryl halides (e.g., those with electron-withdrawing groups). For deactivated substrates, the stability and reactivity afforded by bulky, electron-rich phosphine ligands are usually necessary to achieve good yields.[4]

Part 3: Protocols & Data Tables

Table 1: Recommended Starting Conditions for Cross-Coupling of 3-Bromophenoxytoluene

This table provides validated starting points for screening reactions using 1-bromo-3-phenoxybenzene as a model substrate.

| Reaction Type | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |

| Suzuki-Miyaura | XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 |

| Buchwald-Hartwig | tBuBrettPhos Pd G3 (2) | - | NaOtBu (1.5) | Toluene | 100 |

| Sonogashira | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (4) | Et₃N (3.0) | THF | 65 |

| Heck | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2.0) | DMF | 110 |

Experimental Protocol: General Procedure for a Screening Reaction (Suzuki-Miyaura Example)

This protocol is designed for small-scale reaction screening to identify optimal conditions.

-

Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]

-

Reagent Addition: Through the septum, add the 3-bromophenoxy substrate (1.0 equiv) dissolved in the degassed organic solvent (e.g., Toluene, to make a ~0.2 M solution). Add the degassed water last, if required for the biphasic system.

-

Reaction: Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS until the starting material is consumed or the reaction stalls.

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

References

-

Ghattas, W., et al. (2017). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. ACS Omega. Available at: [Link]

-

Carrow, B. P., & Obviously, J. K. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

-

Ghattas, W., et al. (2017). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. ACS Omega. Available at: [Link]

-

Zhang, T., & Zhang, W. (2013). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. The Journal of Organic Chemistry. Available at: [Link]

-

User discussion on troubleshooting a Buchwald-Hartwig amination. Reddit r/chemistry. (2018). Available at: [Link]

-

Griesbach, U., et al. (2020). Optimization Strategies for the Anodic Phenol‐Arene Cross‐Coupling Reaction. ChemElectroChem. Available at: [Link]

-

Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

-

McMullin, C. L., et al. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Transactions. Available at: [Link]

-

Computational analysis of R–X oxidative addition to Pd nanoparticles. Semantic Scholar. (2024). Available at: [Link]

-

Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Available at: [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

-

Etemadi-Davan, E., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. Available at: [Link]

-

Wang, D., et al. (2014). Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. Angewandte Chemie International Edition. Available at: [Link]

-

Themed collection Chemistry Nobel 2010 Web Collection: Cross-coupling reactions in organic chemistry. Royal Society of Chemistry. Available at: [Link]

-

User discussion on choosing reaction conditions for Suzuki coupling. Reddit r/Chempros. (2024). Available at: [Link]

-

Substituted arene synthesis by alkenylation, arylation or C-C coupling. Organic Chemistry Portal. Available at: [Link]

-

Kaur, N., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. Available at: [Link]

-

Palani, T., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]

-

Magano, J., & Dunetz, J. R. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews. Available at: [Link]

-

Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. (2025). National Institutes of Health. Available at: [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize. Available at: [Link]

-

PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024). Journal of Synthetic Chemistry. Available at: [Link]

-

Pd/Cu-Catalyzed C–H/C–H Cross Coupling of (Hetero)Arenes with Azoles through Arylsulfonium Intermediates. (2021). ACS Publications. Available at: [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021). The Organic Chemistry Tutor. Available at: [Link]

-

Heck Reaction. Organic Chemistry Portal. Available at: [Link]

-

Au-catalyzed cross-coupling of arenes via double C–H activation. (2017). Nature Communications. Available at: [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. Available at: [Link]

-

User discussion on Sonogashira coupling reaction issues. Reddit r/Chempros. (2021). Available at: [Link]

-

Palani, T., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. Available at: [Link]

-

Heck Reaction. (2023). Chemistry LibreTexts. Available at: [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (2012). The University of Liverpool Repository. Available at: [Link]

Sources

- 1. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nobelprize.org [nobelprize.org]

- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jmcct.com [jmcct.com]

- 7. benchchem.com [benchchem.com]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. reddit.com [reddit.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. reddit.com [reddit.com]

- 17. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Decoding the Vibrational Signature: A Guide to the Characteristic IR Peaks of 2-(3-Bromophenoxy)-2-methylpropan-1-ol

For the modern researcher and drug development professional, precise and rapid characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, providing a unique vibrational fingerprint of a molecule. This guide provides an in-depth analysis of the expected characteristic IR absorption peaks for 2-(3-Bromophenoxy)-2-methylpropan-1-ol, offering a predictive framework for its spectral interpretation. By understanding the vibrational modes of its constituent functional groups, scientists can confidently identify this molecule and distinguish it from related structures.

The molecular structure of 2-(3-Bromophenoxy)-2-methylpropan-1-ol incorporates several key functional groups that give rise to distinct and identifiable peaks in its IR spectrum. These are: a primary alcohol (-OH), an aryl alkyl ether (-O-), a meta-substituted aromatic ring, and a carbon-bromine bond (C-Br). The interplay of these groups dictates the molecule's overall spectral profile.

At-a-Glance: Predicted IR Absorption Frequencies

For rapid reference, the following table summarizes the principal expected IR absorption bands for 2-(3-Bromophenoxy)-2-methylpropan-1-ol, their corresponding functional groups, and the nature of the molecular vibrations.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity & Shape |

| 3550–3200 | Primary Alcohol | O-H Stretch (H-bonded) | Strong, Broad |

| 3100–3000 | Aromatic Ring | C-H Stretch | Medium to Weak |

| 2985–2850 | Alkyl Groups | C-H Stretch | Strong to Medium |

| 1600–1585, 1500–1400 | Aromatic Ring | C=C Stretch (in-ring) | Medium to Weak, Sharp |

| ~1250 and ~1040 | Aryl Alkyl Ether | C-O-C Asymmetric & Symmetric Stretch | Strong |

| 1085–1050 | Primary Alcohol | C-O Stretch | Strong |

| 900–675 | Aromatic Ring | C-H Out-of-Plane Bending | Strong to Medium |

| 690–515 | Bromo-Aromatic | C-Br Stretch | Medium to Strong |

Deconstructing the Spectrum: A Functional Group Analysis

The interpretation of an IR spectrum is a process of assigning observed absorption bands to specific molecular vibrations. Here, we dissect the expected IR spectrum of 2-(3-Bromophenoxy)-2-methylpropan-1-ol by its constituent functional groups.

The Hydroxyl Group: A Broad Signature

The most prominent and easily identifiable feature in the IR spectrum of an alcohol is the O-H stretching vibration.[1][2][3] Due to intermolecular hydrogen bonding, this peak is characteristically broad and strong, appearing in the region of 3550–3200 cm⁻¹.[4] The breadth of the peak is a direct consequence of the varying strengths of hydrogen bonds within the sample matrix.

The C-O stretching vibration of the primary alcohol also provides a key diagnostic peak. This absorption is typically strong and found in the range of 1085–1050 cm⁻¹.[4]

The Aromatic System: A Series of Sharp Peaks

The presence of the 3-bromophenoxy group introduces several characteristic absorptions related to the aromatic ring. Aromatic C-H stretching vibrations are observed at wavenumbers slightly higher than their aliphatic counterparts, typically in the 3100–3000 cm⁻¹ region.[5][6] These peaks are generally of medium to weak intensity.

The carbon-carbon double bond stretching vibrations within the aromatic ring give rise to a series of sharp absorptions in the 1600–1400 cm⁻¹ range.[5][6][7] Commonly, two distinct bands are observed around 1600–1585 cm⁻¹ and 1500–1400 cm⁻¹.[5][6]

Furthermore, the substitution pattern on the benzene ring can be inferred from the C-H out-of-plane (oop) bending vibrations, which appear as strong bands in the 900–675 cm⁻¹ region of the spectrum.[5]

The Ether Linkage: The Asymmetric Stretch

The aryl alkyl ether linkage (Ar-O-CH₂) in 2-(3-Bromophenoxy)-2-methylpropan-1-ol is characterized by two C-O stretching bands. Aryl alkyl ethers typically exhibit a strong, asymmetric C-O-C stretching band near 1250 cm⁻¹ and a symmetric stretching band around 1040 cm⁻¹.[8][9]

The Carbon-Bromine Bond: A Low-Frequency Vibration

The C-Br stretching vibration is found in the lower frequency region of the IR spectrum. This absorption typically appears as a medium to strong band in the range of 690–515 cm⁻¹.[10][11] Its position in the fingerprint region can sometimes be obscured by other vibrations, but its presence is a key indicator of the bromine substituent.

Visualizing the Vibrational Modes

To better conceptualize the key molecular vibrations responsible for the characteristic IR peaks, the following diagram illustrates the primary stretching and bending motions within the functional groups of 2-(3-Bromophenoxy)-2-methylpropan-1-ol.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 3. allsubjectjournal.com [allsubjectjournal.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. One moment, please... [chemistrytalk.org]

Navigating the Maze: A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Brominated Phenoxy Alcohols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of environmental monitoring and drug metabolite identification, the structural elucidation of halogenated organic compounds is of paramount importance. Among these, brominated phenoxy alcohols represent a class of molecules that can emerge as metabolites of brominated flame retardants or as intermediates in pharmaceutical synthesis. Understanding their behavior under mass spectrometric analysis is crucial for their unambiguous identification. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of brominated phenoxy alcohols, offering field-proven insights and supporting experimental data to aid researchers in this complex analytical challenge.

The Foundational Principles: Bromine's Isotopic Signature and Core Fragmentation Pathways

Before delving into specific examples, it is essential to grasp two fundamental concepts that govern the mass spectra of brominated phenoxy alcohols: the distinct isotopic pattern of bromine and the predictable fragmentation of alcohol and ether moieties.

The Telltale Sign of Bromine: Nature has endowed bromine with two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[1][2][3] This results in a characteristic isotopic cluster for any bromine-containing fragment in the mass spectrum. A fragment with one bromine atom will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[1][2][3] The presence of this pattern is a strong indicator of a bromine-containing ion.

Predictable Fissures: Alcohol and Ether Fragmentation: Alcohols and ethers undergo characteristic fragmentation pathways upon electron ionization.[3][4] For alcohols, two primary fragmentation routes are alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule, M-18).[3][4] Ethers also predominantly undergo alpha-cleavage.[5] In phenoxy alcohols, the ether linkage and the alcohol group provide specific points of cleavage that, in conjunction with the bromine substituent, create a unique fragmentation fingerprint.

Unraveling the Fragmentation Puzzle: A Comparative Analysis

To illustrate the fragmentation patterns, we will compare two representative brominated phenoxy alcohols: 2-bromo-4-methylphenol and 2-(4-bromophenoxy)ethanol . These molecules, while both containing a brominated phenyl ring and a hydroxyl group, differ in the placement of the alcohol functionality, leading to distinct fragmentation pathways.

Case Study 1: 2-Bromo-4-methylphenol

In 2-bromo-4-methylphenol, the hydroxyl group is directly attached to the aromatic ring, classifying it as a phenol. The fragmentation of halogenated phenols is characterized by competition between the elimination of carbon monoxide (CO) or a formyl radical (CHO) and the loss of the halogen atom or a hydrogen halide.[6]

Key Fragmentation Pathways for 2-Bromo-4-methylphenol:

-

Molecular Ion (M⁺): The mass spectrum will exhibit a strong molecular ion peak cluster at m/z 186 and 188, reflecting the presence of the bromine isotopes.

-

Loss of a Methyl Radical ([M-CH₃]⁺): Cleavage of the methyl group from the aromatic ring results in a fragment ion at m/z 171/173.

-

Loss of a Formyl Radical ([M-CHO]⁺): A common fragmentation for phenols is the loss of a CHO radical, leading to a fragment at m/z 157/159.[7]

-

Loss of Bromine ([M-Br]⁺): Cleavage of the C-Br bond results in a fragment ion at m/z 107.

-

Loss of HBr ([M-HBr]⁺): Elimination of hydrogen bromide gives rise to a radical cation at m/z 106.

The following DOT script visualizes the generalized fragmentation pathway of 2-bromo-4-methylphenol.

Case Study 2: 2-(4-bromophenoxy)ethanol

In 2-(4-bromophenoxy)ethanol, the alcohol is part of an ethanol side chain attached to the brominated phenyl ring via an ether linkage. This structural difference significantly alters the fragmentation pattern.

Key Fragmentation Pathways for 2-(4-bromophenoxy)ethanol:

-

Molecular Ion (M⁺): A distinct molecular ion peak cluster is observed at m/z 216/218.[1]

-